molecular formula FN3O2S B13690012 N-diazosulfamoyl fluoride

N-diazosulfamoyl fluoride

Cat. No.: B13690012
M. Wt: 125.09 g/mol
InChI Key: QAGYXMQZSHPCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Positioning of N-Diazosulfamoyl Fluoride (B91410) within the Landscape of Electrophilic Fluorinating Reagents

The field of electrophilic fluorination provides essential methods for the selective introduction of fluorine into organic molecules, a critical process in the development of pharmaceuticals and agrochemicals. researchgate.networktribe.com Reagents for this purpose are broadly categorized into neutral N-F reagents and quaternary ammonium (B1175870) N-F salts, with the latter generally exhibiting higher electrophilicity. worktribe.com The development of stable, easy-to-handle N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, marked a significant advancement over earlier, more hazardous fluorinating agents like elemental fluorine. worktribe.comresearchgate.net

N-diazosulfamoyl fluoride occupies a unique position within this landscape. While many N-F reagents, such as N-fluorosulfonamides, are considered relatively weak, the reactivity of this compound is enhanced by its diazo group. wikipedia.org This group facilitates rapid coupling reactions and allows the compound to participate directly in both fluorination and cycloaddition processes. This dual reactivity distinguishes it from more traditional electrophilic fluorinating agents that primarily function through the transfer of an electrophilic fluorine atom. The mechanism of action for this compound involves the generation of reactive intermediates via the decomposition of the diazo group, which can then engage in nucleophilic substitution or cycloaddition reactions.

Reagent ClassExample Reagent(s)General Characteristics
Neutral N-F ReagentsN-Fluorobenzenesulfonimide (NFSI), N-Fluoro-o-benzenedisulfonimide (NFOBS)Effective and commonly used; stability and reactivity vary with structure. wikipedia.org
Quaternary Ammonium N-F ReagentsSelectfluor®, N-Fluoropyridinium saltsHighly electrophilic and reactive due to the cationic nitrogen. worktribe.comwikipedia.org
Dual-Functionality ReagentsThis compoundPossesses both a diazo group and a sulfamoyl fluoride moiety, enabling diverse reactivity including fluorination and cycloaddition.

Overview of Sulfamoyl Fluoride Derivatives in Synthetic Chemistry

Sulfamoyl fluorides are a class of organic compounds with the general formula R¹R²NSO₂F. wikipedia.org They have emerged as important building blocks in medicinal chemistry and chemical biology, notably through their application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgnih.gov This area of research leverages the unique reactivity of the sulfonyl fluoride group (–SO₂F) as a stable yet selectively reactive handle for constructing complex molecules. nih.govresearchgate.net

The synthesis of sulfamoyl fluorides can be achieved through several methods. A common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). wikipedia.orgrsc.org Alternatively, they can be prepared from sulfamoyl chlorides via fluoride ion exchange using reagents like NaF, KF, or HF. wikipedia.org The resulting sulfamoyl fluoride derivatives are often stable and can be used as versatile connectors in organic synthesis. nih.gov For instance, they react with various amines to form sulfamides, demonstrating their utility in diversifying chemical libraries. acs.org

Synthetic MethodReactantsProductReference
From Secondary AminesSecondary Amine + Sulfuryl Fluoride (SO₂F₂)Sulfamoyl Fluoride wikipedia.orgrsc.org
From Sulfamoyl ChloridesSulfamoyl Chloride + Fluoride Source (e.g., NaF, KF)Sulfamoyl Fluoride wikipedia.org
Hofmann RearrangementSulfonamide + Difluoro-λ³-bromaneN-Substituted Sulfamoyl Fluoride wikipedia.org
SuFEx ReactionPhenols or Amines + Fluorosulfuryl Imidazolium SaltArylfluorosulfates or Sulfamoyl Fluorides nih.gov

Historical Development and Mechanistic Evolution of N-Fluorinating Agents as Contextual Background

The development of N-fluorinating agents has been a transformative force in organofluorine chemistry, enabling safer and more selective fluorination reactions. beilstein-journals.org Historically, the introduction of fluorine atoms into organic molecules was fraught with challenges due to the high reactivity and hazardous nature of reagents like elemental fluorine (F₂). researchgate.net

The modern era of electrophilic fluorination began with the development of compounds containing a nitrogen-fluorine (N-F) bond. beilstein-journals.orgnih.gov These reagents offered greater stability and ease of handling. beilstein-journals.org An early example was perfluoro-N-fluoropiperidine. beilstein-journals.org A significant breakthrough came in 1986 with the introduction of stable N-fluoropyridinium salts by Umemoto and co-workers. beilstein-journals.orgnih.gov These reagents, such as N-fluoropyridinium triflate, were versatile and could fluorinate a wide range of nucleophiles under mild conditions. beilstein-journals.orgnih.gov This was followed by the development of other important classes of N-F reagents, including N-fluorobenzenesulfonimide (NFSI) in 1991, which is a stable, non-hygroscopic crystalline solid. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

FN3O2S

Molecular Weight

125.09 g/mol

IUPAC Name

N-diazosulfamoyl fluoride

InChI

InChI=1S/FN3O2S/c1-7(5,6)4-3-2

InChI Key

QAGYXMQZSHPCMY-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=NS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N Diazosulfamoyl Fluorides

Precursor Synthesis and Functional Group Introduction

The successful synthesis of N-diazosulfamoyl fluorides hinges on the effective preparation of their precursors, primarily the sulfamoyl fluoride (B91410) scaffold and the amine functionality that will be converted to the diazo group.

Advanced Strategies for Sulfamoyl Fluoride Scaffold Construction

The construction of the sulfamoyl fluoride core is a foundational step. Traditional methods often involve the use of sulfuryl fluoride (SO₂F₂), a toxic and difficult-to-handle gas. researchgate.net Consequently, modern synthetic chemistry has focused on developing safer and more practical alternatives.

One prominent strategy involves the fluorination of pre-existing sulfamoyl chlorides or other non-fluorohalide precursors. A notable advancement in this area is the use of bismuth trifluoride (BiF₃) in a non-aqueous system. This method allows for the conversion of N,N-branched sulfamoyl chlorides, bromides, or iodides into their corresponding fluorides in quantitative yields. The process is scalable and produces high-purity products, with the bismuth trihalide byproduct being recyclable. google.com

Another effective approach utilizes anhydrous hydrogen fluoride (HF) to convert sulfamoyl chlorides to sulfamoyl fluorides, often resulting in significantly higher yields. wipo.int The reaction is driven by the removal of the hydrogen chloride (HCl) byproduct through distillation.

The following table summarizes key methods for the synthesis of sulfamoyl fluoride precursors.

MethodStarting MaterialFluorinating AgentConditionsYieldNotes
Bismuth Trifluoride Fluorination N,N-branched sulfamoyl chloride/bromide/iodideBismuth Trifluoride (BiF₃)Heated at 65°C for 2 h, then 100–110°C for 15 hQuantitativeNon-aqueous, high purity, suitable for scale-up. google.com
Anhydrous Hydrogen Fluoride Fluorination N,N-dimethyl sulfamoyl chlorideAnhydrous Hydrogen Fluoride (HF)Controlled temperature, removal of HCl by distillationHighOffers significantly higher yields compared to some other methods. wipo.int
Reaction with Primary/Secondary Amines Sulfuryl fluoride (SO₂F₂)Primary or Secondary AmineCatalyzed by 4-dimethylaminopyridine (B28879) (DMAP)VariableTraditional method, SO₂F₂ is hazardous.

Methodologies for the Controlled Diazotization of Amine Precursors

The introduction of the diazo group is a critical and often delicate transformation. The standard method for diazotization involves the reaction of a primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a mineral acid. google.comgoogle.com This process must be carefully controlled, especially for industrial-scale synthesis, to manage the excess nitrite, which can lead to unwanted side reactions. google.com Sulfamic acid is commonly added to quench excess nitrous acid. google.com

For more sensitive substrates, milder and more controlled methods are required. Diazo-transfer reagents, such as imidazole-1-sulfonyl azide (B81097), can be employed to introduce the diazo group after the formation of the sulfamoyl fluoride. This approach offers better functional group tolerance.

Photocatalytic methods have also emerged as a mild way to generate diazonium salts from aryl amines, which can then be used in subsequent reactions. For instance, using a photocatalyst like Ru(bpy)₃Cl₂·6H₂O under visible light allows for the reaction of aryl diazonium salts with a sulfur dioxide source and a fluorine source to form sulfonyl fluorides.

The stability of the resulting diazonium salt is a key consideration. While aliphatic diazonium ions are notoriously unstable, aryl diazonium ions exhibit greater stability at low temperatures (0–10 °C), allowing them to be used as intermediates in various substitution reactions. libretexts.org

Direct and Indirect Fluorination Techniques in N-Diazosulfamoyl Fluoride Synthesis

The introduction of the fluorine atom is a defining step in the synthesis of N-diazosulfamoyl fluorides. Both direct and indirect fluorination techniques are employed, each with its own set of advantages and challenges.

Utilizing Elemental Fluorine in Highly Dilute Systems

Elemental fluorine (F₂) is the most powerful and direct fluorinating agent. However, its extreme reactivity and toxicity necessitate specialized equipment and handling procedures. diva-portal.org To control its reactivity, F₂ is typically used in highly diluted systems, often as a 10% mixture in nitrogen gas, and at low temperatures. beilstein-journals.org

Direct fluorination with F₂ can be used to synthesize N-fluoropyridinium salts, which are themselves valuable fluorinating agents. beilstein-journals.org The process can involve the formation of a pyridine·F₂ complex, which is then stabilized by a non-nucleophilic anion. beilstein-journals.org While highly effective, the hazards associated with elemental fluorine limit its widespread use in general laboratory settings.

Employment of N-Fluorinating Agents (e.g., N-Fluorobenzenesulfonimide, Selectfluor)

To circumvent the challenges of using elemental fluorine, a variety of electrophilic N-fluorinating agents have been developed. These reagents are generally more stable, easier to handle, and offer greater selectivity. sigmaaldrich.comalfa-chemistry.com

N-Fluorobenzenesulfonimide (NFSI) is a widely used, bench-stable electrophilic fluorinating agent. alfa-chemistry.combrittonsfu.com It can be used in photocatalytic systems, for example with a decatungstate anion, to achieve direct fluorination of C-H bonds with excellent functional group tolerance. brittonsfu.com NFSI is also employed in the synthesis of sulfonimidoyl fluorides from sulfinylamines through a nucleophilic addition followed by electrophilic fluorination. researchgate.net

Selectfluor® (F-TEDA-BF₄) is another popular, commercially available, and easy-to-handle electrophilic fluorinating agent. diva-portal.orgorganic-chemistry.org It is a key reagent in Sandmeyer-type fluorosulfonylation reactions, where it acts as the fluorine source in the conversion of aryldiazonium salts to sulfonyl fluorides. organic-chemistry.org Selectfluor is also used in palladium-catalyzed reactions of aryl iodides with a sulfur dioxide source to produce aryl sulfonyl fluorides. organic-chemistry.org

The following table provides a comparison of these key N-fluorinating agents.

N-Fluorinating AgentKey FeaturesTypical Applications in Sulfonyl Fluoride Chemistry
N-Fluorobenzenesulfonimide (NFSI) Bench-stable solid, electrophilic fluorine source. alfa-chemistry.combrittonsfu.comPhotocatalytic C-H fluorination; Synthesis of N-protected sulfonimidoyl fluorides. brittonsfu.comresearchgate.net
Selectfluor® (F-TEDA-BF₄) Stable, user-friendly crystalline solid; electrophilic fluorine source. diva-portal.orgSandmeyer-type fluorosulfonylation of aryldiazonium salts; Pd-catalyzed synthesis of aryl sulfonyl fluorides from aryl iodides. organic-chemistry.org

Modular and Convergent Synthetic Routes to this compound Analogs

The synthesis of analogs of this compound often benefits from modular and convergent strategies. These approaches allow for the rapid assembly of diverse structures from common building blocks, which is highly desirable for creating libraries of compounds for screening purposes.

A convergent approach might involve the independent synthesis of a sulfamoyl fluoride fragment and a separate fragment containing the amine precursor. These two modules are then coupled in a late-stage step, followed by the final diazotization. This strategy allows for flexibility in modifying different parts of the molecule independently.

Copper-catalyzed reactions have proven valuable for constructing N-protected sulfonimidoyl fluorides from arenediazonium salts. nih.gov This protocol tolerates a wide range of functional groups and is suitable for late-stage functionalization of complex molecules. nih.gov Similarly, copper-free Sandmeyer-type fluorosulfonylation reactions provide a practical route to aryl sulfonyl fluorides from aromatic amines via in situ diazotization. organic-chemistry.org These methods provide efficient access to key sulfonyl fluoride intermediates that can be further elaborated.

Challenges and Innovations in Scalable Synthesis of N-Diazosulfamoyl Fluorides

The transition from laboratory-scale synthesis to large-scale production of N-diazosulfamoyl fluorides presents a unique set of challenges, demanding innovative solutions to ensure safety, efficiency, and economic viability. These challenges primarily revolve around the handling of hazardous reagents, the stability of intermediates and the final product, and the need for robust and reproducible reaction conditions.

A significant hurdle lies in the preparation of the sulfamoyl fluoride precursors. While methods utilizing anhydrous hydrogen fluoride (HF) can provide high yields, the corrosive and hazardous nature of HF poses significant risks on a large scale. An innovative and more scalable approach involves the use of bismuth trifluoride (BiF₃) for the fluorination of N,N-branched sulfamoyl chlorides or bromides. This method offers quantitative yields, high purity, and proceeds under non-aqueous conditions, making it more amenable to industrial-scale production.

The introduction of the diazo group also presents scalability issues. Traditional diazotization methods can be difficult to control on a large scale and may generate unstable intermediates. While photocatalytic diazotization offers a mild alternative with good functional group tolerance, it is often more suitable for laboratory-scale synthesis due to the requirements for specialized photochemical reactors and potential limitations in reaction concentration and throughput.

To address the challenges of handling potentially explosive diazo-transfer reagents, the development of shelf-stable and crystalline reagents like imidazole-1-sulfonyl azide hydrochloride is a significant innovation. organic-chemistry.org Such reagents can be prepared on a large scale from inexpensive starting materials, enhancing the safety and practicality of the diazo-transfer step. organic-chemistry.org

Furthermore, innovations in reaction technology are being explored to overcome scalability limitations. Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions in the absence of bulk solvents, presents a sustainable and efficient alternative. kuleuven.be This approach can shorten reaction times, reduce solvent waste, and overcome solubility issues, offering a promising avenue for the scalable and environmentally benign production of sulfur(VI) fluorides, including precursors to N-diazosulfamoyl fluorides. kuleuven.be The development of continuous flow processes also offers a potential solution for managing hazardous reactions and improving the consistency and safety of large-scale synthesis. researchgate.net

Table 1: Comparison of Synthetic Methods for Sulfamoyl Fluoride Precursors

MethodFluorinating AgentStarting MaterialConditionsYieldScalability Notes
HF FluorinationAnhydrous Hydrogen Fluoride (HF)N,N-dimethyl sulfamoyl chlorideControlled temperature, removal of HCl by distillationSignificantly higher yieldsChallenges with handling corrosive and hazardous HF on a large scale.
BiF₃ FluorinationBismuth Trifluoride (BiF₃)N,N-branched sulfamoyl chloride/bromide/iodideHeated at 65°C for 2 h, then 100–110°C for 15 hQuantitativeNon-aqueous, high purity, and considered suitable for scale-up.

Table 2: Research Findings on Diazo Group Introduction

MethodReagentSubstrateKey FindingsApplicability
Photocatalytic DiazotizationAryl diazonium saltsSulfamoyl fluoride intermediateMild introduction of diazo groups with good functional group tolerance. More applicable at laboratory scale.
Diazo-Transfer ReactionImidazole-1-sulfonyl azide hydrochloridePrimary aminesShelf-stable, crystalline reagent that can be prepared on a large scale from inexpensive materials. organic-chemistry.orgSuitable for scalable synthesis. organic-chemistry.org
In-situ Diazo-TransferTrimethylsilyl azide (TMSN₃) and DBUSulfonyl fluoridesEfficient conversion of sulfonyl fluorides to sulfonyl azides, which can be used in situ for diazo-transfer reactions. organic-chemistry.orgOffers a simple, high-yield approach. organic-chemistry.org
Direct DiazotizationSodium azide (NaN₃) and Sulfuryl fluoride (SO₂F₂)Active methylene (B1212753) compoundsAvoids the use of pre-formed organosulfonyl azides and features atom economy under mild conditions. researchgate.netProvides an alternative, potentially more direct route. researchgate.net

Mechanistic Investigations of N Diazosulfamoyl Fluoride Reactivity

Elucidation of Reaction Pathways

The reactivity of N-diazosulfamoyl fluoride (B91410) is dictated by its two primary functional groups: the diazo group (–N=N–) and the sulfamoyl fluoride (–SO₂F). The decomposition of the diazo group can generate reactive intermediates, which then engage in various chemical transformations.

The sulfamoyl fluoride group in N-diazosulfamoyl fluoride can participate in reactions characteristic of electrophilic fluorinating agents. Generally, electrophilic fluorination involves the transfer of a fluorine atom to a nucleophilic site. wikipedia.org Reagents with N-F bonds are common in this type of reaction. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is a subject of ongoing discussion and is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

In the context of this compound, the electrophilic nature of the fluorine atom is influenced by the strongly electron-withdrawing sulfonyl group. This makes the fluorine atom susceptible to attack by nucleophiles. While specific studies on this compound are limited, the general mechanism for related N-F compounds, such as N-fluorobenzenesulfonimide (NFSI), involves the attack of a nucleophile on the fluorine atom. wikipedia.org

The reaction can be conceptualized as a nucleophilic attack on the electrophilic fluorine of the this compound, leading to the formation of a C-F bond in the substrate and the release of the sulfonamide anion. The exact nature of this process, whether it is a concerted SN2-type displacement or a stepwise SET mechanism, is likely dependent on the nature of the nucleophile and the reaction conditions.

The diazo group of this compound can also undergo nucleophilic addition, a common reaction for diazo compounds. For instance, in the presence of a suitable catalyst, it can react with nucleophiles, leading to the formation of various functionalized products.

Radical fluorination has emerged as a significant pathway for C-F bond formation. nih.gov While first-generation radical fluorinating agents like F₂ are highly reactive and hazardous, newer reagents have been developed for milder reaction conditions. nih.gov Some N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, can act as sources of fluorine radicals, although they are primarily considered electrophilic. nih.gov

More recently, a third generation of radical fluorinating agents, N-fluoro-N-arylsulfonamides (NFASs), has been developed, which possess lower N-F bond dissociation energies, favoring clean radical processes. nih.gov Although direct evidence for this compound acting as a radical fluorinating agent is not extensively documented, its structural similarity to other N-F compounds suggests that under specific conditions, such as photochemical activation, it could potentially initiate radical-based C-F bond formation. A plausible, though not yet demonstrated, pathway could involve the homolytic cleavage of the N–F bond to generate a fluorine radical.

Role of Transient Intermediates in Fluoride Transfer Dynamics

The reactivity of this compound is intrinsically linked to the formation of transient intermediates. Decomposition of the diazo group can lead to the release of dinitrogen gas (N₂) and the formation of a highly reactive sulfamoyl fluoride intermediate. This intermediate can then participate in subsequent reactions.

In fluoride transfer reactions, the mechanism can involve the formation of an intermediate complex between the fluorinating agent and the substrate. For instance, in palladium-catalyzed fluorination, a Pd(IV)-F intermediate has been studied, which forms rapidly and subsequently transfers the fluoride to a nucleophile. nih.gov The transfer from this intermediate is proposed to occur through an unusual SET/fluoride transfer/SET mechanism. nih.gov While not directly studied for this compound, such transient metal-fluoride species could play a role in catalyzed reactions involving this reagent.

Computational studies on fluoride transfer from other sources, like tetra-n-butylammonium difluorotriphenylsilicate (TBAT), have shown that both dissociative pathways, where a reactive fluoride intermediate is released, and direct transfer pathways can operate in parallel. researchgate.net The specific pathway is highly dependent on the solvent, the presence of water, and the nature of the fluoride acceptor. researchgate.net

Stereochemical and Regiochemical Control in Fluorination Reactions

Achieving high levels of stereochemical and regiochemical control is a central challenge in fluorination chemistry. In electrophilic fluorination, diastereoselective methods often employ chiral auxiliaries on the nucleophilic substrate. wikipedia.org For example, chiral oxazolidinones have been used successfully in the fluorination of carbonyl compounds. wikipedia.org Enantioselective methods, on the other hand, typically use stoichiometric amounts of chiral fluorinating agents. wikipedia.org

For this compound, while specific studies on stereocontrol are not widely available, general principles from other fluorination reactions can be considered. The stereochemical outcome of a fluorination reaction is highly dependent on the substrate and the reaction mechanism. beilstein-journals.org For instance, nucleophilic fluorination involving a hydroxy-fluorine exchange generally proceeds with an inversion of configuration, consistent with an SN2 mechanism. beilstein-journals.org

Regioselectivity is also a critical aspect, particularly when multiple potential reaction sites are present in a substrate. The regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives has been achieved using wet tetra-n-butylammonium fluoride, where the solvent and temperature were found to significantly influence the outcome. organic-chemistry.org In reactions involving this compound, the regioselectivity would likely be governed by both steric and electronic factors of the substrate, as well as the specific reaction conditions and any catalyst used. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride has been shown to proceed with exclusive regioselectivity. rsc.org

Influence of Reaction Conditions and Catalyst Design on Mechanism

The reaction pathway and efficiency of fluorination reactions involving this compound are expected to be highly sensitive to the reaction conditions and the presence of catalysts.

Reaction Conditions: The choice of solvent can have a profound impact on the reactivity of fluorinating agents. Polar aprotic solvents like acetonitrile (B52724) and DMSO are often used in nucleophilic fluorination reactions. mdpi.com Temperature is another critical parameter that can influence reaction rates and selectivities. organic-chemistry.org For a thermally sensitive compound like this compound, reactions are typically conducted under mild conditions to prevent premature decomposition of the diazo group.

Catalyst Design: Catalysis plays a pivotal role in modern fluorination chemistry. Lewis acids and bases can be employed to activate either the substrate or the fluorinating agent. For example, chiral Lewis base catalysts have been used in nucleophilic fluorination reactions. nih.gov Transition metal catalysts, particularly those based on palladium and copper, have been extensively developed for C-F bond formation. beilstein-journals.org In palladium-catalyzed fluorination, the choice of ligand is crucial for the reaction's success, and in some cases, ligand modification can occur in situ. Copper catalysts have been used for the SN2 fluorination of alkyl bromides and triflates. beilstein-journals.org

For this compound, the design of a suitable catalyst would depend on the desired transformation. For reactions involving the diazo group, copper and rhodium catalysts are commonly used. For fluorination reactions, a catalyst could be designed to activate the N-F bond or to coordinate with the substrate to direct the fluorinating agent to a specific site. The development of active fluoride catalysts can involve depositing metal salts on an inert support and activating them with a fluorine-containing gas. organic-chemistry.org

Below is a table summarizing the influence of various factors on fluorination reactions, drawing from general knowledge in the field which would likely apply to reactions with this compound.

FactorInfluence on Reaction Mechanism and OutcomeExamples/General Observations
Solvent Affects solubility, nucleophilicity/electrophilicity of reagents, and can stabilize transition states.Polar aprotic solvents (e.g., MeCN, DMF) are common for nucleophilic fluorinations. mdpi.com Solvent polarity can dictate the operative reaction pathway (e.g., direct vs. dissociative transfer). researchgate.net
Temperature Controls reaction rate and can influence selectivity (kinetic vs. thermodynamic control).Higher temperatures may be required for less reactive substrates but can also lead to decomposition of sensitive reagents like this compound. organic-chemistry.org
Catalyst Can lower the activation energy, enable new reaction pathways, and control stereochemistry and regioselectivity.Lewis acids/bases, transition metals (Pd, Cu), and phase-transfer catalysts are widely used. nih.govbeilstein-journals.org Chiral catalysts can induce enantioselectivity. wikipedia.org
Ligand (for metal catalysts) Modulates the electronic and steric properties of the metal center, influencing catalytic activity and selectivity.Biaryl monophosphine ligands are used in Pd-catalyzed fluorination. Ligand choice can prevent undesired side reactions.
Substrate Structure Electronic and steric properties of the substrate determine its reactivity and the regioselectivity of the reaction.Electron-withdrawing groups can activate substrates for nucleophilic aromatic substitution. organic-chemistry.org Steric hindrance can block reaction at certain sites. organic-chemistry.org

Applications of N Diazosulfamoyl Fluorides in Advanced Organic Synthesis

N-Diazosulfamoyl Fluoride (B91410) as a Versatile Electrophilic Fluorinating Reagent

The presence of a nitrogen-fluorine (N-F) bond in N-diazosulfamoyl fluoride positions it within the class of electrophilic fluorinating agents. wikipedia.org The principle behind such reagents is to have electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom, rendering it electrophilic. wikipedia.org This allows for the fluorination of carbon-centered nucleophiles. wikipedia.org While reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are more common, the N-F bond in this compound allows it to participate in similar transformations. wikipedia.orgnumberanalytics.com

The direct fluorination of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis, as it obviates the need for pre-functionalization of substrates. rsc.org Site-selective C-H fluorination remains a significant challenge due to the high strength of C-H bonds and the potential for multiple reaction sites on a complex molecule. technion.ac.ilucl.ac.uk Methodologies often rely on transition metal catalysis or directing groups to achieve selectivity. rsc.org For instance, Pd-catalyzed C-H fluorination of 2-phenylpyridine (B120327) has been shown to selectively fluorinate the phenyl ring. rsc.org Another approach involves using silver(II) fluoride (AgF₂), which can achieve selective fluorination adjacent to nitrogen atoms in heterocycles like pyridines and diazines. rsc.orgnih.gov

In the context of electrophilic fluorination, reagents containing N-F bonds are employed to transfer a fluorine atom to a nucleophilic carbon center. The reactivity and selectivity of these reactions often depend on the stability of the carbon-centered radical or ionic intermediates formed. ucl.ac.uk While specific studies detailing the use of this compound for C-H fluorination are not extensively documented in the provided results, its chemical nature as an N-F reagent suggests its potential application in this area, analogous to other N-fluorosulfonamides and N-fluorosulfonimides. wikipedia.org

Table 1: Comparison of Selected C-H Fluorination Reagents and Methodologies

Reagent/Catalyst System Substrate Type Selectivity Reference
Silver(II) Fluoride (AgF₂) Pyridines, Diazines Adjacent to Nitrogen rsc.orgnih.gov
Pd-Catalyst / Electrophilic F source 2-Arylpyridines Aryl ring C-H bonds rsc.org
Manganese-Porphyrin / AgF Alkanes Follows radical stability (3° > 2° > 1°) rsc.org

The functionalization of unsaturated hydrocarbons like alkenes and alkynes is a cornerstone of organic synthesis. sioc-journal.cnrsc.org this compound's dual functionality allows it to react with these substrates in multiple ways. The diazo group can participate in 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds. wikipedia.org

From the perspective of electrophilic fluorination, the reaction of an N-F reagent with an alkene can lead to fluorinated products. The mechanism can involve the formation of a fluoronium ion intermediate, which is then attacked by a nucleophile. The specific outcome depends on the reaction conditions and the structure of the alkene. While detailed examples using this compound for the direct fluorination of unsaturated hydrocarbons are specialized, the reactivity is a known characteristic of the N-F class of compounds. wikipedia.orgnumberanalytics.com For example, difluorocarbene, another fluorine-containing reactive intermediate, readily undergoes cycloaddition with electron-rich alkenes. cas.cn

Table 2: Potential Functionalization Pathways for Unsaturated Hydrocarbons with this compound

Substrate Functional Group Potential Reaction Type Expected Product Class Reference
Alkene C=C 1,3-Dipolar Cycloaddition Pyrazoline derivative
Alkyne C≡C 1,3-Dipolar Cycloaddition Pyrazole derivative

Introduction of Diazo Functionalities into Organic Scaffolds

Diazo compounds are valuable synthetic intermediates, most notably as precursors to carbenes, which can undergo a variety of transformations including cyclopropanations and C-H insertions. wikipedia.org The introduction of a diazo group is typically achieved through a "diazo-transfer" reaction, where a diazo-transfer reagent delivers its two nitrogen atoms to an active methylene (B1212753) compound. wikipedia.orgorgsyn.org

Common diazo-transfer reagents include sulfonyl azides like tosyl azide (B81097), methanesulfonyl azide, and imidazole-1-sulfonyl azide. wikipedia.orgresearchgate.net The reaction mechanism generally involves the attack of an enolate on the terminal nitrogen of the azide, followed by proton transfer and elimination of a sulfonamide anion. wikipedia.org

This compound itself contains a diazo group. Its utility in this context is as a source of the diazo functionality. Upon reaction, it can decompose to release nitrogen gas (N₂) and form reactive intermediates, or potentially transfer the entire diazo group under specific conditions, analogous to other diazo compounds. The synthesis of this compound itself involves a diazo-transfer step, where a reagent like imidazole-1-sulfonyl azide is used to introduce the diazo group onto a pre-formed sulfamoyl fluoride precursor.

Contribution to Sulfur Fluoride Exchange (SuFEx) Click Chemistry

Sulfur Fluoride Exchange (SuFEx) is a powerful click chemistry reaction platform developed by K. Barry Sharpless. accessscience.comnih.gov It relies on the unique reactivity of high-valent sulfur(VI) fluorides, which are generally stable but can be activated to react rapidly and specifically with nucleophiles like phenols and amines. nih.govsigmaaldrich.comrhhz.net This combination of stability and reactivity makes SuFEx a robust tool for creating strong covalent links in various applications, including materials science and drug discovery. sigmaaldrich.comnih.gov

A key aspect of SuFEx chemistry is the use of "hubs" or "connectors"—molecules that contain one or more SuFEx-able groups (like -SO₂F) and can be used to link different molecular modules together. nih.gov Sulfamoyl fluorides (R₂N-SO₂F) are an important class of SuFExable hubs. nih.govresearchgate.net

This compound fits perfectly into this design paradigm. It contains the essential sulfamoyl fluoride group (-SO₂F), which can participate in SuFEx reactions. The diazo group (-N₂) provides a second, orthogonal reactive handle. This bifunctional nature allows this compound to act as a versatile connector. For example, the SuFEx group could be used to attach the molecule to a biomolecule or polymer scaffold, while the diazo group remains available for subsequent transformations, such as cycloaddition or carbene-mediated reactions. This dual reactivity is highly valuable for building complex molecular architectures and for applications in chemical biology, such as the design of chemical probes. researchgate.netchemrxiv.org

The reactivity of the S-F bond in SuFEx chemistry is highly tunable. While exceptionally stable to many conditions, the electrophilicity of the sulfur(VI) center can be unleashed by catalysts, typically Lewis bases like triethylamine (B128534) or DBU, allowing for rapid reaction with nucleophiles. nih.gov The reactivity of different S(VI)-F groups has been studied, with a general trend showing that the electrophilicity of the sulfur center dictates the reaction rate. researchgate.net

Sulfamoyl fluorides are known to be effective SuFEx partners, reacting with nucleophiles to form stable sulfamides (-SO₂-NR₂). nih.gov The this compound is expected to exhibit this characteristic reactivity at its sulfamoyl fluoride moiety. The presence of the diazo group, an electron-withdrawing function, may influence the electrophilicity of the sulfur center and thus its reactivity profile within the SuFEx manifold. The typical SuFEx reaction involves the displacement of the fluoride ion by a nucleophile, such as an amine or a phenol, to form a new S-N or S-O bond, respectively. nih.govresearchgate.net

Table 3: Reactivity of this compound's Functional Groups

Functional Group Reagent Class Typical Reaction Product Linkage Reference
Sulfamoyl Fluoride (-SO₂F) Amine (R-NH₂) Sulfur Fluoride Exchange (SuFEx) Sulfamide (-SO₂-NR-) nih.govnih.gov
Sulfamoyl Fluoride (-SO₂F) Phenol (Ar-OH) Sulfur Fluoride Exchange (SuFEx) Aryl Sulfamate (-SO₂-OAr) accessscience.comnih.gov
Diazo (-N₂) Alkyne 1,3-Dipolar Cycloaddition Triazole/Pyrazole

Spectroscopic and Analytical Methodologies for N Diazosulfamoyl Fluoride Research

Mass Spectrometry Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a critical tool for determining the molecular weight of N-diazosulfamoyl fluoride (B91410) and for characterizing the products of its reactions. Due to its reactive nature, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable to minimize fragmentation during analysis. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition (F, N₃, O₂, S).

While detailed fragmentation studies of N-diazosulfamoyl fluoride are not widely published, analysis of its fragmentation pattern could provide structural information. The cleavage of the S-N bond and the loss of dinitrogen (N₂) are plausible fragmentation pathways that would be observed. In reaction monitoring, MS is used to detect the mass of the desired product and any byproducts, providing real-time information on the progress of the chemical transformation.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound, providing a "fingerprint" of its functional groups. acs.orgnih.gov Experimental studies have characterized its vibrational spectra in the gas phase (IR), in an argon matrix (IR), and in the liquid state (Raman). acs.orgnih.gov

The most characteristic vibrations for this compound are the asymmetric and symmetric stretching modes of the azide (B81097) (N₃) and sulfonyl (SO₂) groups. The observation of non-equivalent oxygen atoms in the matrix IR spectrum of ¹⁸O-labeled FSO₂N₃ indicates a specific molecular conformation. acs.orgnih.gov

Vibrational ModeWavenumber (cm⁻¹) - Gas Phase IRWavenumber (cm⁻¹) - Liquid Raman
νₐₛ(N₃) - Asymmetric stretch21752165
νₐₛ(SO₂) - Asymmetric stretch14951475
νₛ(N₃) - Symmetric stretch12601255
νₛ(SO₂) - Symmetric stretch12501240
ν(S-N) - Stretch850840
ν(S-F) - Stretch720710
δ(SO₂) - Bend560555
δ(N₃) - Bend680675
δ(SNF) - Bend450445
Torsion350345

Data sourced from experimental studies on fluorosulfonyl azide. acs.orgnih.gov

X-ray Diffraction and Crystallography for Solid-State Structural Determination

The X-ray structure confirms that in the solid state, this compound exists as a single conformer where one of the S=O bonds is in a synperiplanar position relative to the azide group. acs.orgnih.gov This conformation is believed to be stabilized by an anomeric effect, involving the interaction of a nitrogen lone pair with a σ*(S-O) orbital. acs.orgnih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0666(10)
b (Å)17.0136(3)
c (Å)7.0041(14)
β (°)106.130(10)
Volume (ų)579.5(2)
Z4
Temperature (K)150

Crystallographic data for fluorosulfonyl azide. acs.orgnih.gov

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound, especially in the context of reaction monitoring and purity assessment. Due to its reactive nature, care must be taken in the selection of the stationary and mobile phases to avoid degradation on the column.

Reverse-phase HPLC, using a C18 or other suitable non-polar stationary phase with a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water mixtures), is a common approach for analyzing organic azides and related compounds. A UV detector is typically employed for detection, as the azide and sulfonyl functionalities provide a chromophore.

In practice, HPLC is used to:

Assess Purity: Determine the percentage purity of a sample of this compound by quantifying the area of the main peak relative to any impurity peaks.

Monitor Reactions: Track the consumption of starting materials and the formation of products over time by analyzing aliquots of a reaction mixture. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Profile Reactions: Identify the presence of intermediates and byproducts in a reaction, providing insights into the reaction mechanism.

Computational and Theoretical Studies on N Diazosulfamoyl Fluoride Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of N-diazosulfamoyl fluoride (B91410). These calculations provide a detailed picture of electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

DFT calculations are used to determine the optimized molecular geometry of N-diazosulfamoyl fluoride, predicting key structural parameters. The distribution of electron density can be analyzed through methods such as Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges and orbital interactions. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Parameter Value Description
HOMO Energy -8.5 eV Highest Occupied Molecular Orbital energy, indicative of the molecule's electron-donating ability.
LUMO Energy -1.2 eV Lowest Unoccupied Molecular Orbital energy, indicative of the molecule's electron-accepting ability.
HOMO-LUMO Gap 7.3 eV Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with the structure of this compound.

Prediction of Reactivity, Selectivity, and Reaction Energetics

Computational methods are powerful in predicting the reactivity and selectivity of this compound in various chemical transformations. By calculating the energetics of different reaction pathways, chemists can anticipate the most likely products and optimize reaction conditions.

For instance, in reactions involving the diazo group, such as cycloadditions or insertions, DFT can be used to calculate the activation energies for competing pathways. This allows for the prediction of regioselectivity and stereoselectivity. Similarly, for reactions at the sulfamoyl fluoride moiety, such as nucleophilic substitution at the sulfur center, computational models can predict the relative reactivity towards different nucleophiles.

Table 2: Predicted Reaction Energetics for a Hypothetical Reaction of this compound (Illustrative)

Reaction Pathway Reactant(s) Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
[3+2] Cycloaddition This compound + Ethylene 15.2 -25.8
C-H Insertion This compound + Methane 28.5 -10.1

| Nucleophilic Attack at Sulfur | this compound + Ammonia | 12.7 | -18.3 |

Note: The data in this table is illustrative and represents plausible values for the hypothetical reactions of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to elucidate detailed reaction mechanisms, including the characterization of transient species like transition states. For this compound, this is crucial for understanding how it participates in complex organic reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The geometry and energetic properties of the transition state provide a deep understanding of the factors controlling the reaction rate. For example, in a metal-catalyzed reaction of this compound, DFT can be used to model the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the role of the catalyst.

Conformational Analysis and Intermolecular Interactions Affecting Reactivity

The three-dimensional shape and flexibility of this compound, as well as its interactions with other molecules, can significantly influence its reactivity. Conformational analysis through computational methods can identify the most stable conformations and the energy barriers between them. nih.govnih.gov This is particularly important for understanding how the spatial arrangement of the diazo and sulfamoyl fluoride groups might affect their accessibility and reactivity.

Furthermore, computational studies can model intermolecular interactions, such as hydrogen bonding or van der Waals forces, between this compound and solvent molecules or other reactants. nih.gov These interactions can stabilize or destabilize transition states, thereby affecting reaction rates and selectivity. A combined crystallographic and computational analysis can demonstrate the importance of hyperconjugative donor-acceptor interactions in achieving acyclic conformational control. nih.govnih.gov

Design Principles for Novel this compound Analogs

Computational chemistry plays a pivotal role in the rational design of novel analogs of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico, researchers can predict how these changes will affect its electronic properties, reactivity, and selectivity.

For example, the introduction of electron-donating or electron-withdrawing groups at various positions on the molecule can be modeled to tune the reactivity of the diazo or sulfamoyl fluoride functionalities. Computational screening of a virtual library of analogs can help identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new reagents with enhanced performance for specific applications. This approach has been successfully applied to the design of sulfonyl and sulfamoyl fluoride additives for other applications. mit.edu

Future Directions and Emerging Research Frontiers in N Diazosulfamoyl Fluoride Chemistry

Development of Next-Generation N-Diazosulfamoyl Fluoride (B91410) Reagents with Enhanced Performance

The evolution of fluorinating agents has been marked by a continuous quest for reagents with improved stability, selectivity, and safety. For N-diazosulfamoyl fluoride, future research is anticipated to focus on the design and synthesis of "next-generation" analogues with tailored properties. This will likely involve the strategic modification of the sulfamoyl backbone to fine-tune the reagent's reactivity and physical characteristics.

Key areas of development are expected to include:

Modulation of Electronic and Steric Properties: The introduction of various electron-donating or electron-withdrawing groups onto the parent this compound structure could significantly alter the electrophilicity of the fluorine atom. Similarly, the incorporation of bulky substituents may enhance the reagent's stability and influence its stereoselectivity in fluorination reactions.

Chiral Variants for Asymmetric Fluorination: A significant frontier will be the development of chiral this compound reagents. By analogy with other classes of N-F reagents, the incorporation of a chiral scaffold is a proven strategy for achieving enantioselective fluorination. Research in this area would focus on synthesizing derivatives where the diazo and sulfamoyl fluoride moieties are appended to a rigid and well-defined chiral backbone, such as those derived from natural products or privileged chiral ligands.

Solid-Supported and Immobilized Reagents: To enhance the practical utility and recyclability of these reagents, future work may explore their immobilization on solid supports. This approach offers advantages in terms of simplified purification of reaction products and the potential for use in continuous flow systems, aligning with the principles of green and sustainable chemistry.

The performance of these new reagents would be benchmarked against existing fluorinating agents in a variety of standard transformations, with a focus on demonstrating superior reactivity, selectivity, or a more favorable safety profile.

Integration into Catalytic Cycles for Asymmetric and Enantioselective Fluorination

A major goal in modern synthetic chemistry is the development of catalytic asymmetric methods for the construction of stereogenic centers. The integration of this compound and its derivatives into such catalytic cycles represents a significant and promising research avenue. While the direct use of a chiral this compound reagent offers one approach to enantioselective fluorination, the combination of an achiral this compound with a chiral catalyst presents a more versatile and economically attractive strategy.

Future research in this area is expected to explore:

Lewis Acid and Brønsted Acid Catalysis: Chiral Lewis acids or Brønsted acids could be employed to activate either the substrate or the this compound reagent, thereby creating a chiral environment for the fluorine transfer to occur. The design of catalysts that can effectively coordinate with the sulfamoyl group will be crucial.

Transition Metal Catalysis: The development of catalytic systems based on transition metals such as palladium, copper, or iridium could enable novel modes of asymmetric fluorination. These catalysts could operate through various mechanisms, including the formation of chiral metal-enolate intermediates that subsequently react with the this compound.

Organocatalysis: Chiral aminocatalysis and other organocatalytic strategies have proven highly effective in asymmetric fluorination. Future work will likely investigate the use of chiral amines to form chiral enamines from carbonyl compounds, which would then react enantioselectively with this compound.

The successful development of such catalytic systems would provide a powerful tool for the synthesis of enantioenriched fluorinated molecules, which are of high value in the pharmaceutical and agrochemical industries.

Application in Bioconjugation and Chemical Biology Tool Development (excluding clinical aspects)

The unique reactivity of sulfonyl fluorides has established them as valuable tools in chemical biology, particularly as covalent probes for studying protein function. The this compound moiety, with its distinct electronic properties, could offer new opportunities in this domain.

Emerging research frontiers in this context include:

Covalent Labeling of Biomolecules: The sulfamoyl fluoride group is known to react with nucleophilic residues in proteins, such as serine, threonine, and tyrosine, to form stable covalent adducts. This compound derivatives could be developed as novel probes for activity-based protein profiling (ABPP) and for the identification of new drug targets. The diazo group could also serve as a handle for further functionalization via "click chemistry."

Development of "Clickable" Probes: The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction. This compound could potentially participate in SuFEx-type reactions, enabling the modular construction of complex chemical biology tools. For instance, an this compound bearing a bioorthogonal handle (e.g., an alkyne or azide) could be used to label proteins, which could then be visualized or isolated via a subsequent click reaction.

Photoaffinity Labeling: The diazo functionality within the this compound structure opens up the possibility of its use in photoaffinity labeling. Upon photolysis, the diazo group can generate a highly reactive carbene, which can form a covalent bond with nearby molecules, including proteins. This would allow for the identification of binding partners in a cellular context.

These applications would expand the toolbox available to chemical biologists for the study of complex biological systems.

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The exploration of this compound in sustainable chemical processes is an important future direction.

Key research themes in this area will likely involve:

Atom Economy and Waste Reduction: The design of reactions utilizing this compound that proceed with high atom economy will be a priority. This includes catalytic processes where the reagent is used in stoichiometric amounts, but the catalyst is recycled. The byproducts of reactions involving this compound will need to be assessed for their environmental impact.

Use of Greener Solvents: Future studies will likely focus on conducting fluorination reactions with this compound in environmentally benign solvents, such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: The development of reactions that proceed under mild conditions (e.g., ambient temperature and pressure) will contribute to the energy efficiency of processes involving this compound. This could be achieved through the use of highly active catalysts or by employing photochemical activation.

Synthesis from Sustainable Feedstocks: A long-term goal will be the development of synthetic routes to this compound and its precursors from renewable feedstocks, thereby reducing the reliance on petrochemical sources.

By focusing on these aspects, the application of this compound can be aligned with the broader goals of sustainable chemical manufacturing.

New Paradigms in Fluorine Atom Transfer and Functional Group Interconversion

The fundamental reactivity of this compound could lead to the discovery of new paradigms in fluorine atom transfer and functional group interconversion.

Future research in this area may uncover:

Novel Reaction Mechanisms: Detailed mechanistic studies, including computational modeling, will be essential to fully understand the modes of fluorine transfer from this compound. This could reveal novel pathways, such as radical mechanisms or concerted processes, that differ from those of established N-F reagents.

Fluorinative Rearrangements: The unique combination of the diazo and sulfamoyl fluoride groups within the same molecule could be exploited to trigger novel fluorinative rearrangements. For example, the generation of a carbene from the diazo group could be followed by an intramolecular fluorine migration.

Functional Group Interconversions: Beyond its role as a fluorinating agent, this compound could potentially be used to effect other types of functional group interconversions. The reactivity of the sulfamoyl fluoride moiety could be harnessed to introduce the -SO2F group into molecules, which can then serve as a versatile synthetic handle.

The exploration of these fundamental aspects of reactivity will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of fluorine chemistry as a whole.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-diazosulfamoyl fluoride, and what catalysts or conditions optimize yield?

  • Methodological Answer : The synthesis of sulfamoyl fluorides typically involves reacting sulfuryl fluoride (SO₂F₂) with primary or secondary amines in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). For this compound, diazo-transfer reagents (e.g., imidazole-1-sulfonyl azide) can introduce the diazo group post-sulfamoylation. Reaction parameters such as temperature (0–25°C), solvent (acetonitrile or dichloromethane), and stoichiometric ratios (amine:SO₂F₂ = 1:1.2) are critical for minimizing side reactions like hydrolysis. Monitoring via ¹⁹F NMR helps track fluorosulfuryl intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹⁹F NMR : A singlet near +55 ppm (S-F) and a doublet near −40 ppm (SO₂F) confirm the sulfamoyl fluoride moiety.
  • IR Spectroscopy : Stretching vibrations at ~1370 cm⁻¹ (S=O) and ~850 cm⁻¹ (S-F).
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass matching for [M+H]⁺ or [M−F]⁻ ions validates molecular composition.
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .

Q. How can researchers mitigate safety risks associated with handling this compound in the lab?

  • Methodological Answer : Due to its reactive fluorosulfuryl and diazo groups, strict precautions are required:

  • Use inert atmosphere (N₂/Ar) gloveboxes for synthesis.
  • Conduct small-scale trials (<1 mmol) to assess exothermicity.
  • Employ blast shields and remote quenching systems (e.g., aqueous NaHCO₃ for neutralization).
  • Regularly monitor air quality for fluoride emissions using ion-selective electrodes .

Advanced Research Questions

Q. How does the diazo group in this compound influence its reactivity compared to non-diazo sulfamoyl fluorides?

  • Methodological Answer : The diazo group introduces unique electrophilic and dipolar reactivity. For example, under mild heating (40–60°C), it undergoes Huisgen-type cycloadditions with alkynes, enabling click chemistry applications. Contrastingly, non-diazo analogs primarily participate in SuFEx (Sulfur-Fluoride Exchange) reactions. Kinetic studies (e.g., stopped-flow UV-Vis) comparing reaction rates with thiols or amines can quantify this divergence. Computational modeling (DFT) further elucidates electronic effects on transition states .

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Conflicting stability data often arise from solvent impurities or inconsistent buffering. To address this:

  • Perform controlled stability assays in degassed, pH-buffered solutions (e.g., phosphate buffers at pH 5–9).
  • Use LC-MS to track decomposition products (e.g., HF release via ion chromatography).
  • Apply Arrhenius analysis to predict shelf-life under storage conditions.
    Cross-laboratory reproducibility studies with standardized protocols are recommended .

Q. How can researchers design mechanistic studies to probe the role of this compound in multi-step catalytic cycles?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-diazo or ³⁴S-substituted analogs) coupled with in situ NMR/IR spectroscopy tracks bond-breaking/forming events. For example, ¹⁹F NMR can monitor fluoride displacement during catalytic turnover. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms. Pairing these with computational (MD/DFT) simulations provides atomistic insights into transition states .

Data Analysis & Validation Questions

Q. What statistical approaches are recommended for validating the reproducibility of this compound’s bioactivity data across independent studies?

  • Methodological Answer : Use meta-analysis frameworks to aggregate bioactivity data (e.g., IC₅₀ values) from multiple studies. Apply Cohen’s d to quantify effect sizes and funnel plots to detect publication bias. For in vitro assays, standardized positive/negative controls (e.g., fluorosurrogate inhibitors) must be included. Bayesian hierarchical models account for inter-lab variability in enzyme inhibition studies .

Q. How should researchers address discrepancies between computational predictions and experimental observations in this compound’s reactivity?

  • Methodological Answer : Reconcile discrepancies by:

  • Re-optimizing DFT functionals (e.g., switching from B3LYP to M06-2X for better sulfur handling).
  • Validating solvent effects using continuum solvation models (SMD).
  • Conducting sensitivity analyses on key parameters (e.g., dielectric constant).
    Experimental validation via kinetic profiling under predicted conditions closes the feedback loop .

Ethical & Reporting Standards

Q. What documentation is essential for ensuring transparency in studies involving this compound’s hazardous intermediates?

  • Methodological Answer : Detailed hazard logs (OSHA-compliant), synthetic protocols (including waste disposal steps), and near-miss incident reports must be archived. For publication, include Supplementary Information (SI) on:

  • Purity assessments (HPLC/GC traces).
  • Safety data sheets (SDS) for custom intermediates.
  • Raw spectral data (deposited in repositories like Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.